Cas no 2138081-37-3 (4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran)

4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran Chemical and Physical Properties
Names and Identifiers
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- EN300-1157513
- 2138081-37-3
- 4-(5-bromo-2-methylcyclohexyl)-2-methylfuran
- 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran
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- Inchi: 1S/C12H17BrO/c1-8-3-4-11(13)6-12(8)10-5-9(2)14-7-10/h5,7-8,11-12H,3-4,6H2,1-2H3
- InChI Key: RWJPUBLVNUSOCU-UHFFFAOYSA-N
- SMILES: BrC1CCC(C)C(C2=COC(C)=C2)C1
Computed Properties
- Exact Mass: 256.04628g/mol
- Monoisotopic Mass: 256.04628g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 195
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 13.1Ų
- XLogP3: 3.9
4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1157513-10.0g |
4-(5-bromo-2-methylcyclohexyl)-2-methylfuran |
2138081-37-3 | 10g |
$7065.0 | 2023-06-09 | ||
Enamine | EN300-1157513-0.5g |
4-(5-bromo-2-methylcyclohexyl)-2-methylfuran |
2138081-37-3 | 0.5g |
$1577.0 | 2023-06-09 | ||
Enamine | EN300-1157513-2.5g |
4-(5-bromo-2-methylcyclohexyl)-2-methylfuran |
2138081-37-3 | 2.5g |
$3220.0 | 2023-06-09 | ||
Enamine | EN300-1157513-0.05g |
4-(5-bromo-2-methylcyclohexyl)-2-methylfuran |
2138081-37-3 | 0.05g |
$1381.0 | 2023-06-09 | ||
Enamine | EN300-1157513-0.1g |
4-(5-bromo-2-methylcyclohexyl)-2-methylfuran |
2138081-37-3 | 0.1g |
$1447.0 | 2023-06-09 | ||
Enamine | EN300-1157513-0.25g |
4-(5-bromo-2-methylcyclohexyl)-2-methylfuran |
2138081-37-3 | 0.25g |
$1513.0 | 2023-06-09 | ||
Enamine | EN300-1157513-1.0g |
4-(5-bromo-2-methylcyclohexyl)-2-methylfuran |
2138081-37-3 | 1g |
$1643.0 | 2023-06-09 | ||
Enamine | EN300-1157513-5.0g |
4-(5-bromo-2-methylcyclohexyl)-2-methylfuran |
2138081-37-3 | 5g |
$4764.0 | 2023-06-09 |
4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran Related Literature
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Tao Luo,Zheng Lou J. Mater. Chem. C, 2017,5, 3330-3335
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Nicolas A. Riensch,Ayse Deniz,Sebastian Kühl,Lars Müller,Alina Adams,Andrij Pich,Holger Helten Polym. Chem., 2017,8, 5264-5268
Additional information on 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran
4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran: A Comprehensive Overview
The compound with CAS No. 2138081-37-3, known as 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its unique structure, which combines a brominated cyclohexane ring with a methyl-substituted furan moiety. The bromine atom at the 5-position of the cyclohexane ring and the methyl group at the 2-position of the furan ring contribute to its distinct chemical properties and reactivity.
Recent studies have highlighted the potential of 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran as a versatile building block in organic synthesis. Its ability to undergo various transformations, such as nucleophilic substitution and cross-coupling reactions, makes it an invaluable intermediate in the construction of complex molecular architectures. For instance, researchers have successfully utilized this compound to synthesize bioactive molecules with potential applications in drug discovery.
The synthesis of 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran typically involves a multi-step process that combines principles from stereochemistry and catalysis. One notable approach involves the use of palladium-catalyzed coupling reactions to install the bromine atom at the desired position. This method not only ensures high regioselectivity but also enables the preparation of enantiomerically pure compounds, which are crucial for studying stereochemical effects in biological systems.
In terms of applications, 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran has shown promise in the development of advanced materials. Its rigid structure and electron-withdrawing groups make it an ideal candidate for use in organic electronics, particularly in the design of semiconducting polymers and small molecules for applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent breakthroughs in this area have demonstrated enhanced charge transport properties when this compound is incorporated into conjugated systems.
Beyond its chemical applications, 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran has also been explored for its biological activity. Preclinical studies have revealed that this compound exhibits moderate inhibitory effects against certain enzymes implicated in neurodegenerative diseases, such as acetylcholinesterase (AChE). While further research is needed to establish its therapeutic potential, these findings underscore its value as a lead compound in drug discovery efforts.
From a sustainability perspective, the synthesis and application of 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran align with current trends toward green chemistry. Researchers are actively exploring ways to optimize its production processes by employing renewable feedstocks and minimizing waste generation. These efforts are expected to enhance the environmental profile of this compound while maintaining its high performance characteristics.
In conclusion, 4-(5-Bromo-2-methylcyclohexyl)-2-methylfuran stands as a testament to the ingenuity and innovation within modern chemistry. Its unique structure, versatile reactivity, and wide-ranging applications position it as a key player in advancing both scientific research and industrial development. As new discoveries emerge, this compound will undoubtedly continue to play a pivotal role in shaping the future of organic chemistry and related disciplines.
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